molecular formula C15H22N2O B11862970 2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 6514-54-1

2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B11862970
CAS No.: 6514-54-1
M. Wt: 246.35 g/mol
InChI Key: WNBMGEXKKSPUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a diethylamino group and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-indene-1-methanamine with diethylamine and acetic anhydride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles can be applied to minimize the use of hazardous reagents and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the indene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
  • 2-(ethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
  • 2-(methylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Uniqueness

2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is unique due to the presence of the diethylamino group, which can enhance its lipophilicity and ability to cross biological membranes. This property can improve its bioavailability and efficacy as a therapeutic agent compared to similar compounds.

Properties

CAS No.

6514-54-1

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)11-15(18)16-14-10-9-12-7-5-6-8-13(12)14/h5-8,14H,3-4,9-11H2,1-2H3,(H,16,18)

InChI Key

WNBMGEXKKSPUBS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1CCC2=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.